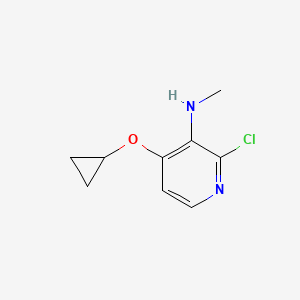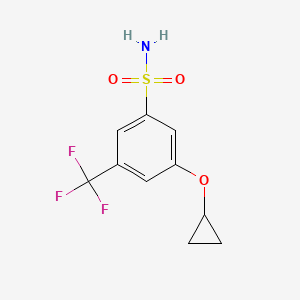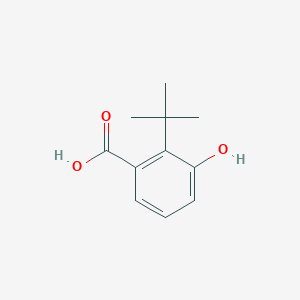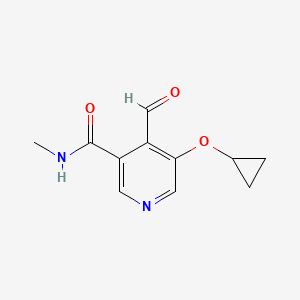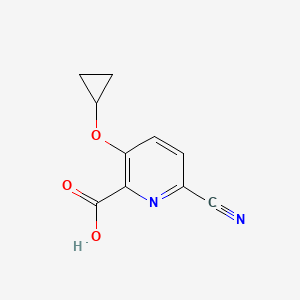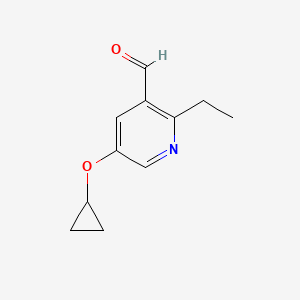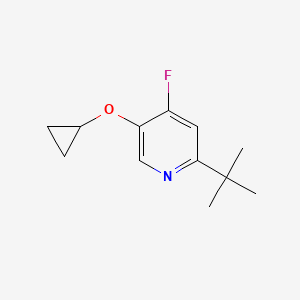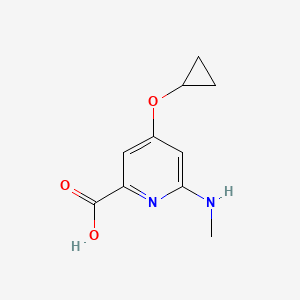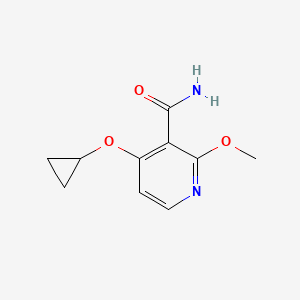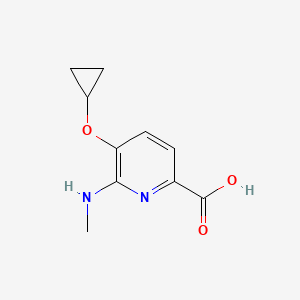
5-Cyclopropoxy-6-(methylamino)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-(methylamino)picolinic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is part of the picolinic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-6-(methylamino)picolinic acid involves several steps. One common method includes the reaction of picolinic acid derivatives with cyclopropyl alcohol and methylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.
Analyse Chemischer Reaktionen
5-Cyclopropoxy-6-(methylamino)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-(methylamino)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a chelating agent for metal ions.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-(methylamino)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins (ZFPs), altering their structure and function. This disruption can inhibit viral replication and modulate immune responses . The compound’s ability to chelate metal ions also plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-6-(methylamino)picolinic acid can be compared with other picolinic acid derivatives such as:
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
The uniqueness of this compound lies in its cyclopropoxy and methylamino substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-(methylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-11-9-8(15-6-2-3-6)5-4-7(12-9)10(13)14/h4-6H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
LKMREWHDTPCENI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=N1)C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



